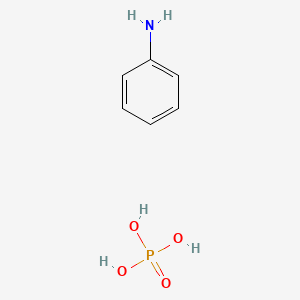

Aniline phosphate

Description

Properties

IUPAC Name |

aniline;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.H3O4P/c7-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,7H2;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZCSWFKVAHBLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121220-43-7, 17843-02-6, 62-53-3 (Parent) | |

| Record name | Benzenamine, homopolymer, phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121220-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, phosphate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17843-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, phosphate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037832421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7068053 | |

| Record name | Benzenamine phosphate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37832-42-1, 71411-65-9 | |

| Record name | Monobasic aniline orthophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37832-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, phosphate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71411-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, phosphate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037832421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, phosphate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine phosphate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aniline phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anilinium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure of Anilinium Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of anilinium dihydrogen phosphate, an organic-inorganic salt with significant interest in materials science and pharmaceutical development. This document details the crystallographic parameters, experimental procedures for its characterization, and a visualization of its key structural features.

Crystallographic Data Summary

The crystal structure of anilinium dihydrogen phosphate has been determined by single-crystal X-ray diffraction. Two notable studies have reported slightly different unit cell parameters, which may suggest the existence of polymorphs or variations arising from different crystallization conditions. The data from these studies are summarized below for comparative analysis.

Table 1: Crystallographic Data for Anilinium Dihydrogen Phosphate

| Parameter | Kaman et al. (2012)[1][2] | [Reference 2] |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 8.793 (4) | Not Reported |

| b (Å) | 10.426 (2) | Not Reported |

| c (Å) | 14.147 (2) | Not Reported |

| α (°) | 87.03 (2) | Not Reported |

| β (°) | 74.94 (5) | Not Reported |

| γ (°) | 84.25 (3) | Not Reported |

| Volume (ų) | 1244.54 (4) | Not Reported |

| Z | 6 | Not Reported |

| Z' | 3 | Not Reported |

Note: Z is the number of formula units per unit cell, and Z' is the number of symmetry-independent formula units.

Experimental Protocols

Synthesis and Crystallization

Single crystals of anilinium dihydrogen phosphate suitable for X-ray diffraction can be grown using the slow evaporation solution technique.[3]

Materials:

-

Aniline (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Ethanol (solvent)

-

Water (solvent)

Procedure:

-

Prepare a saturated solution of anilinium dihydrogen phosphate by dissolving equimolar amounts of aniline and orthophosphoric acid in a mixed solvent of ethanol and water at room temperature (approximately 30°C).[3]

-

Stir the solution continuously for a minimum of two hours using a magnetic stirrer to ensure homogeneity.[3]

-

Filter the saturated solution to remove any particulate impurities.

-

Transfer the filtered solution into a clean crystallization dish or beaker.

-

Cover the container with a perforated lid to allow for slow evaporation of the solvent.

-

Place the crystallization setup in a vibration-free and dust-free environment at a constant temperature.

-

Monitor the setup periodically for the formation of single crystals. The growth period can vary depending on the solvent evaporation rate.

X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure is achieved through single-crystal X-ray diffraction analysis.

Instrumentation:

-

A four-circle diffractometer equipped with a CCD detector.

-

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

Data Collection:

-

A suitable single crystal is carefully selected and mounted on a goniometer head.

-

The crystal is maintained at a constant temperature, typically 293 K, during data collection.

-

Data is collected using a combination of ω and φ scans to cover the reciprocal space.

-

The collected diffraction data is processed for Lorentz and polarization corrections. An absorption correction is also applied.

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods.

-

The refinement of the structure is carried out by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are typically located in a difference Fourier map and refined isotropically or placed in calculated positions.

Structural Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of anilinium dihydrogen phosphate crystals.

References

Physical and chemical properties of aniline phosphate

Aniline phosphate, an organic salt formed from the reaction of the aromatic amine aniline and phosphoric acid, is a compound of interest in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data and established chemical principles. Given the limited availability of specific experimental data for this compound salts, this guide also extrapolates expected properties based on the well-characterized constituents, aniline and phosphoric acid.

Chemical Structure and Stoichiometry

Aniline (C₆H₅NH₂) is a weak base, while phosphoric acid (H₃PO₄) is a triprotic acid. Their reaction can yield three different salts, depending on the stoichiometric ratio of the reactants:

-

Aniline dihydrogen phosphate (monobasic): C₆H₅NH₃⁺H₂PO₄⁻

-

Dianiline hydrogen phosphate (dibasic): (C₆H₅NH₃⁺)₂HPO₄²⁻

-

Trithis compound (tribasic): (C₆H₅NH₃⁺)₃PO₄³⁻

The specific properties of "this compound" will therefore depend on which of these salts is being considered.

Physical Properties

Table 1: Summary of Physical Properties of Aniline

| Property | Value |

| Molecular Formula | C₆H₅NH₂ |

| Molecular Weight | 93.13 g/mol [1] |

| Appearance | Colorless to yellowish oily liquid[1] |

| Melting Point | -6 °C[1] |

| Boiling Point | 184 °C[1] |

| Density | 1.022 g/cm³ at 20 °C |

| Solubility in Water | 3.6 g/100 mL at 20 °C[2] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and chloroform[3] |

The formation of the anilinium phosphate salt is expected to significantly alter these properties. Aniline phosphates are expected to be crystalline solids at room temperature with higher melting points than aniline. The ionic nature of the salt should also lead to a greater solubility in water compared to aniline, particularly in acidic conditions.[3]

Chemical Properties

The chemical properties of this compound are dictated by the acidic and basic nature of its constituent ions.

Table 2: Acid-Base Properties

| Compound | pKa |

| Anilinium ion (C₆H₅NH₃⁺) | 4.63[2] |

| Phosphoric Acid (H₃PO₄) | pKa₁ = 2.15, pKa₂ = 7.20, pKa₃ = 12.35 |

The anilinium ion is acidic, while the phosphate anions (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) are basic. The pH of an aqueous solution of this compound will depend on the specific salt formed.

Spectroscopic Data

Specific spectroscopic data for this compound is not widely published. However, the expected spectra can be inferred from the known spectra of aniline and the phosphate group.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic bands from both the anilinium cation and the phosphate anion. Key expected absorptions include N-H stretching vibrations from the anilinium ion (around 3000-3300 cm⁻¹), C-N stretching, and P-O stretching vibrations from the phosphate group. The IR spectrum of aniline shows two N-H stretches (3442, 3360 cm⁻¹) and a C-N stretch at 1281 cm⁻¹.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons of the anilinium ring and the protons on the nitrogen atom.

-

¹³C NMR: The carbon NMR would display signals for the carbon atoms in the aromatic ring.

-

³¹P NMR: The phosphorus NMR spectrum would show a characteristic signal for the phosphate group, with its chemical shift dependent on the specific phosphate anion present and the solvent.[5][6]

-

Experimental Protocols

Synthesis of this compound

A generalized protocol for the synthesis of this compound involves a direct acid-base neutralization reaction.

Objective: To synthesize aniline dihydrogen phosphate by reacting aniline with phosphoric acid in a 1:1 molar ratio.

Materials:

-

Aniline (freshly distilled)

-

Orthophosphoric acid (85%)

-

Ethanol (or other suitable solvent)

-

Beaker

-

Stirring rod

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a beaker, dissolve a known amount of aniline in a suitable solvent like ethanol.

-

In a separate beaker, dilute the required molar equivalent of 85% phosphoric acid with the same solvent.

-

Slowly add the phosphoric acid solution to the aniline solution while stirring continuously. An exothermic reaction will occur.

-

Control the temperature of the reaction mixture by placing the beaker in an ice bath.

-

Continue stirring for a specified period to ensure complete reaction.

-

The this compound salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the crystals in a desiccator.

Characterization:

The resulting product can be characterized by:

-

Melting point determination: To assess purity.

-

IR spectroscopy: To confirm the presence of anilinium and phosphate functional groups.

-

NMR spectroscopy: To confirm the structure of the salt.

Logical Relationships: Formation of this compound Salts

The reaction between aniline and phosphoric acid can be represented as a series of acid-base equilibria. The specific salt formed is dependent on the stoichiometry of the reactants.

Applications in Drug Development

Aniline and its derivatives are important building blocks in the synthesis of many pharmaceuticals. This compound can serve as a precursor or an intermediate in these synthetic routes. The phosphate group can also be utilized to improve the solubility and bioavailability of drug candidates. The formation of phosphate salts is a common strategy in drug development to modify the physicochemical properties of active pharmaceutical ingredients (APIs).

Safety and Handling

Aniline is a toxic substance and should be handled with appropriate safety precautions. It is readily absorbed through the skin and can cause serious health effects. This compound, as a salt of aniline, should also be handled with care.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[7]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound represents a class of organic salts with potential applications in chemical synthesis and pharmaceutical development. While specific experimental data for the various forms of this compound are limited, their properties can be reasonably inferred from the well-established chemistry of aniline and phosphoric acid. Further research is warranted to fully characterize the physical, chemical, and spectroscopic properties of the monobasic, dibasic, and tribasic this compound salts.

References

An In-depth Technical Guide to the Solubility of Aniline Phosphate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline phosphate, the salt formed from the reaction of the aromatic amine aniline and phosphoric acid, is a compound with potential applications in various fields, including organic synthesis and materials science. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in these applications, enabling proper solvent selection for reactions, purifications, and formulations. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative assessments in common organic solvents, detailed experimental protocols for solubility determination, and logical diagrams to illustrate relevant processes.

Inferred Solubility of this compound

The following table summarizes the known solubility of aniline in common organic solvents. It is important to note that this data is for the parent compound, aniline. The solubility of this compound is expected to be lower in non-polar solvents and higher in polar, protic solvents due to its salt nature.

| Solvent Classification | Solvent | Chemical Formula | Aniline Solubility | Inferred this compound Solubility |

| Polar Protic | Methanol | CH₃OH | Miscible | Likely Soluble |

| Ethanol | C₂H₅OH | Miscible[1] | Likely Soluble | |

| Isopropanol | C₃H₇OH | Miscible | Likely Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Miscible[3][4] | Likely Soluble |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Miscible | Likely Soluble | |

| Acetone | (CH₃)₂CO | Miscible[5] | Sparingly Soluble to Soluble | |

| Acetonitrile | CH₃CN | Miscible | Sparingly Soluble | |

| Non-Polar | Toluene | C₇H₈ | Miscible | Likely Insoluble |

| Chloroform | CHCl₃ | Miscible[1][5] | Likely Insoluble | |

| Tetrahydrofuran (THF) | C₄H₈O | Miscible | Sparingly Soluble |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the acid-base reaction between aniline and phosphoric acid.

Materials:

-

Aniline (freshly distilled)

-

Phosphoric acid (e.g., 85% aqueous solution)

-

A suitable solvent in which aniline is soluble and this compound is sparingly soluble (e.g., a mixture of a polar and non-polar solvent, to be determined empirically)

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Dissolve a known amount of aniline in the chosen solvent in a flask equipped with a stirrer.

-

Slowly add a stoichiometric amount of phosphoric acid to the aniline solution while stirring continuously.

-

The this compound salt will precipitate out of the solution.

-

Continue stirring for a specified period to ensure complete reaction and precipitation.

-

Collect the precipitated this compound by filtration.

-

Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the this compound in a vacuum oven at a suitable temperature.

Determination of Solubility

The following is a general protocol for determining the solubility of a solid organic compound like this compound in an organic solvent.

Materials:

-

This compound (dry, crystalline solid)

-

A range of common organic solvents (as listed in the table above)

-

Thermostatically controlled shaker bath or magnetic stirrer with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

A method for quantitative analysis of the solute in the solvent (e.g., UV-Vis spectroscopy, HPLC)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any suspended solid particles.

-

Dilute the saturated solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method.

-

Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in g/100 mL or mol/L.

Conclusion

While direct quantitative data on the solubility of this compound in common organic solvents is scarce, a qualitative understanding can be derived from the known properties of aniline and the principles of salt chemistry. This compound is anticipated to be more soluble in polar solvents, particularly those capable of hydrogen bonding, and less soluble in non-polar organic solvents. The provided experimental protocols offer a framework for the synthesis of this compound and the systematic determination of its solubility in various solvents. This information is critical for researchers and professionals in drug development and other chemical sciences who may work with this compound, enabling informed decisions in process development and formulation. Further empirical studies are warranted to establish a comprehensive quantitative solubility profile for this compound.

References

Spectroscopic Profile of Aniline Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline phosphate, an organic salt formed from the reaction of aniline and phosphoric acid, is a compound with potential applications in various chemical and pharmaceutical contexts. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound. Due to the limited availability of direct experimental spectra for this compound in public databases, this guide presents the known spectroscopic data for aniline and provides a detailed analysis of the expected spectral changes upon its protonation to form the anilinium cation, the organic component of this compound. This guide also includes a general experimental protocol for the preparation and spectroscopic analysis of amine phosphate salts.

Introduction

Spectroscopic techniques are fundamental tools in the structural elucidation and analysis of chemical compounds. For this compound, a combination of NMR, IR, and UV-Vis spectroscopy provides a detailed fingerprint of its molecular structure and electronic properties. This guide synthesizes available spectroscopic data and theoretical predictions to offer a comprehensive reference for researchers.

Spectroscopic Data

The following sections present the spectroscopic data for aniline and predict the key changes expected upon the formation of the anilinium ion in this compound. This approach is based on the understanding that the primary chemical transformation is the protonation of the amino group of aniline by phosphoric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of aniline exhibits characteristic signals for the aromatic protons and the amine protons. Upon formation of the anilinium ion, significant changes in the chemical shifts of these protons are expected due to the change in the electronic environment.

| Proton | Aniline (CDCl₃) Chemical Shift (δ, ppm) | Anilinium Ion (Predicted) Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | ~3.68 | ~7.5 - 8.5 (as -NH₃⁺) | Broad Singlet |

| Ortho (C2, C6) | ~6.77 | Downfield shift to ~7.3 - 7.5 | Doublet |

| Meta (C3, C5) | ~7.28 | Downfield shift to ~7.4 - 7.6 | Triplet |

| Para (C4) | ~6.89 | Downfield shift to ~7.3 - 7.5 | Triplet |

Note: The exact chemical shifts for the anilinium ion can vary depending on the solvent and concentration. The -NH₃⁺ protons are often broad and may exchange with solvent protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon | Aniline (CDCl₃) Chemical Shift (δ, ppm) | Anilinium Ion (Predicted) Chemical Shift (δ, ppm) |

| C1 (ipso) | ~146.6 | Downfield shift to ~130 - 135 |

| C2, C6 (ortho) | ~115.2 | Downfield shift to ~120 - 125 |

| C3, C5 (meta) | ~129.4 | Minor shift |

| C4 (para) | ~118.8 | Downfield shift to ~125 - 130 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The formation of the anilinium ion results in the appearance of new absorption bands and shifts in existing ones.

| Vibrational Mode | Aniline (cm⁻¹) | Anilinium Ion (Predicted) (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3440, 3360 | Broad absorption from 2800-3200 (N⁺-H stretch) | Medium-Strong |

| N-H Bend (scissoring) | 1619 | ~1600-1630 (asymmetric N⁺-H bend) | Medium |

| C-N Stretch (aromatic) | 1281 | Shift to lower wavenumber | Medium |

| Aromatic C-H Stretch | >3000 | >3000 | Medium-Weak |

| Aromatic C=C Bending | 1600, 1500 | 1600, 1500 | Medium-Strong |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The protonation of aniline to form the anilinium ion has a significant impact on its UV-Vis spectrum.

| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |

| Aniline | 230, 280 | 8600, 1430 | Ethanol |

| Anilinium Ion | 203, 254 | 7500, 160 | Acidic Water |

The lone pair of electrons on the nitrogen atom in aniline is involved in conjugation with the benzene ring, resulting in a red shift of the absorption bands compared to benzene. In the anilinium ion, this lone pair is protonated, and its participation in resonance is removed. Consequently, the UV-Vis spectrum of the anilinium ion is very similar to that of benzene, showing a significant blue shift (hypsochromic shift) compared to aniline.[1][2]

Experimental Protocols

The following is a general procedure for the preparation and spectroscopic analysis of an amine phosphate salt, which can be adapted for this compound.

Synthesis of this compound

-

Dissolution: Dissolve a known molar amount of aniline in a suitable solvent (e.g., ethanol or diethyl ether) in a reaction flask.

-

Acid Addition: Slowly add an equimolar amount of phosphoric acid (e.g., 85% aqueous solution) dropwise to the aniline solution while stirring. The reaction is typically exothermic, so cooling in an ice bath may be necessary.

-

Precipitation: The this compound salt will precipitate out of the solution. Continue stirring for a period (e.g., 30 minutes) to ensure complete reaction.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of the cold solvent to remove any unreacted starting materials.

-

Drying: Dry the purified this compound salt in a vacuum oven at a moderate temperature.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a solution of the this compound salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, integration, and multiplicity of the signals.

-

-

IR Spectroscopy:

-

Prepare a sample of the solid this compound for analysis. This can be done by creating a KBr pellet or by using an ATR (Attenuated Total Reflectance) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and compare them to the expected frequencies for the anilinium ion and phosphate counter-ion.

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., water or ethanol).

-

Record the UV-Vis spectrum over a range of approximately 200-400 nm.

-

Determine the wavelength of maximum absorbance (λmax).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic salt like this compound.

References

Thermal Stability and Decomposition of Aniline Phosphate

An in-depth technical guide on the thermal stability and decomposition of aniline phosphate for researchers, scientists, and drug development professionals.

This compound, chemically known as anilinium dihydrogen phosphate (C₆H₈N⁺·H₂PO₄⁻), is an organic-inorganic hybrid salt formed from the reaction of aniline and phosphoric acid. Its thermal stability and decomposition characteristics are crucial for its handling, storage, and potential applications in various fields, including as a precursor in materials science and for the synthesis of organophosphorus compounds.

Compound Identification and Structure

Anilinium dihydrogen phosphate consists of an anilinium cation (C₆H₅NH₃⁺) and a dihydrogen phosphate anion (H₂PO₄⁻). The crystal structure is characterized by separate organic and inorganic layers that alternate along the crystallographic b-axis. The anilinium cations are anchored by N—H⋯O crosslinks between the dihydrogen phosphate chains.

Thermal Stability

Thermogravimetric (TGA) and Differential Scanning Calorimetry (DSC) analyses have been employed to determine the thermal stability of this compound. Studies indicate that anilinium dihydrogen phosphate is thermally stable up to 100°C[1]. Beyond this temperature, the compound begins to undergo decomposition.

Table 1: Thermal Stability Data for Anilinium Dihydrogen Phosphate

| Parameter | Value | Reference |

| Thermal Stability Limit | 100°C | [1] |

Thermal Decomposition Pathway

While detailed experimental data on the full decomposition pathway and products of this compound are limited in publicly available literature, a proposed decomposition mechanism can be inferred from the behavior of the closely related compound, ammonium dihydrogen phosphate (NH₄H₂PO₄). When heated, ammonium dihydrogen phosphate decomposes into ammonia (NH₃) and phosphoric acid (H₃PO₄).

It is therefore hypothesized that anilinium dihydrogen phosphate follows a similar initial decomposition step, dissociating into aniline (C₆H₅NH₂) and phosphoric acid (H₃PO₄).

Proposed Initial Decomposition Reaction:

C₆H₅NH₃H₂PO₄(s) → C₆H₅NH₂(g) + H₃PO₄(l)

At higher temperatures, phosphoric acid undergoes further dehydration to form pyrophosphoric acid (H₄P₂O₇) and subsequently metaphosphoric acid (HPO₃).

Table 2: Proposed Thermal Decomposition Stages of this compound

| Temperature Range (°C) | Proposed Process | Gaseous Products | Solid/Liquid Residue |

| > 100 | Initial decomposition | Aniline (C₆H₅NH₂) | Phosphoric Acid (H₃PO₄) |

| > 200 | Condensation of phosphoric acid | Water (H₂O) | Pyrophosphoric Acid (H₄P₂O₇) |

| > 300 | Further condensation | Water (H₂O) | Metaphosphoric Acid (HPO₃) |

Note: The temperature ranges for the condensation of phosphoric acid are based on the known behavior of phosphoric acid and are provided as an estimate for the decomposition of this compound.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not extensively reported in the available literature. However, a general methodology for conducting such an analysis would involve the following:

4.1. Synthesis of Anilinium Dihydrogen Phosphate

A common method for the synthesis of anilinium dihydrogen phosphate is through the direct reaction of equimolar amounts of aniline and phosphoric acid.

-

Materials: Aniline (C₆H₅NH₂), Orthophosphoric Acid (H₃PO₄, 85%), Ethanol.

-

Procedure:

-

Dissolve a specific molar quantity of aniline in ethanol.

-

Slowly add an equimolar amount of orthophosphoric acid to the aniline solution while stirring.

-

Continue stirring the mixture at room temperature for a designated period to allow for the formation of the anilinium phosphate salt.

-

The resulting precipitate is then filtered, washed with a small amount of cold ethanol, and dried under vacuum.

-

4.2. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is typically used.

-

Sample Preparation: A small, accurately weighed sample of the dried anilinium dihydrogen phosphate crystal is placed in an alumina or platinum crucible.

-

Analysis Conditions:

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, at a specified flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

-

Data Collection: The instrument records the sample's weight loss as a function of temperature (TGA) and the heat flow into or out of the sample compared to a reference (DSC).

Visualizations

Caption: Proposed initial thermal decomposition pathway of anilinium dihydrogen phosphate.

Caption: General experimental workflow for the synthesis and thermal analysis of this compound.

References

An In-depth Technical Guide to Aniline Phosphate: Molecular Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of aniline phosphate, along with detailed experimental protocols for its synthesis and analysis. The information herein is intended to support research and development activities where this compound is of interest.

Molecular Formula and Weight

This compound is an acid salt formed from the reaction of aniline, a weak base, and phosphoric acid, a triprotic acid. The most common form is the 1:1 adduct, where one molecule of aniline reacts with one molecule of phosphoric acid.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀NO₄P | [1] |

| Molecular Weight | 191.12 g/mol | [1] |

| IUPAC Name | Aniline;phosphoric acid | |

| CAS Number | 29703-55-7 | [1] |

Experimental Protocols

The synthesis of this compound is a straightforward acid-base neutralization reaction.

Materials:

-

Aniline (C₆H₅NH₂)

-

Phosphoric acid (H₃PO₄, 85% aqueous solution)

-

Ethanol

-

Beakers

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Drying oven

Procedure:

-

Dissolution of Aniline: In a beaker, dissolve a specific molar amount of aniline in a minimal amount of ethanol.

-

Addition of Phosphoric Acid: While stirring, slowly add an equimolar amount of 85% phosphoric acid to the aniline solution. The reaction is exothermic, and the addition should be controlled to manage the temperature.

-

Precipitation: The this compound salt will precipitate out of the solution upon addition of the acid. Continue stirring for 30 minutes to ensure complete reaction.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

To confirm the identity and purity of the synthesized this compound, the individual components, aniline and phosphate, can be quantified.

Capillary electrophoresis (CE) is a suitable method for the determination of aniline.[2][3]

Instrumentation and Reagents:

-

Capillary Electrophoresis system with a UV detector

-

Fused-silica capillary

-

Phosphoric acid/sodium dihydrogen phosphate buffer

-

Standard solutions of aniline of known concentrations

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the buffer to a known concentration.

-

CE Conditions:

-

Electrolyte: Phosphoric acid/sodium dihydrogen phosphate buffer. The exact concentration and pH should be optimized for the specific instrument and capillary dimensions.[2]

-

Injection: Use a field-enhanced sample injection for improved sensitivity.[2]

-

Separation Voltage: Apply an appropriate separation voltage.

-

Detection: Monitor the absorbance at a wavelength suitable for aniline (e.g., 230 nm).

-

-

Quantification: Prepare a calibration curve using standard solutions of aniline. Determine the concentration of aniline in the sample by comparing its peak area to the calibration curve. The standard addition method can be used to mitigate matrix effects.[2]

The phosphate content can be determined colorimetrically using the molybdenum blue method.[4]

Instrumentation and Reagents:

-

UV-Vis Spectrophotometer

-

Ammonium molybdate solution

-

Potassium antimonyl tartrate solution

-

Ascorbic acid solution

-

Sulfuric acid

-

Standard phosphate solutions

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound, dissolve it in deionized water, and dilute to a known volume.

-

Color Development:

-

Take an aliquot of the sample solution.

-

Add the combined reagent (a mixture of ammonium molybdate, potassium antimonyl tartrate, and ascorbic acid in an acidic medium).[4]

-

Allow the color to develop for a specific time (e.g., 10-30 minutes).[5] A blue color will form, with the intensity being proportional to the phosphate concentration.

-

-

Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the molybdenum blue complex (typically around 880 nm).[4]

-

Quantification: Prepare a calibration curve using standard phosphate solutions treated in the same manner as the sample. Determine the phosphate concentration in the sample by comparing its absorbance to the calibration curve.

Conclusion

This guide provides foundational information and methodologies for working with this compound. The presented protocols for synthesis and analysis are based on established chemical principles and can be adapted and optimized for specific laboratory conditions and research objectives. Adherence to standard laboratory safety practices is essential when handling the chemicals mentioned.

References

An In-depth Technical Guide to the Health and Safety of Aniline Phosphate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety information for aniline phosphate. Due to a lack of specific toxicological data for this compound, this guide heavily relies on data for aniline, a primary component of the substance. The toxicological properties of the salt form may differ. All personnel handling this chemical should consult the most recent Safety Data Sheet (SDS) and follow all institutional and regulatory safety protocols.

Executive Summary

This compound is a chemical compound that, while having limited specific safety and toxicological data, is composed of aniline and phosphoric acid. Aniline is a well-studied aromatic amine with known toxic properties. This guide synthesizes the available information to provide a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound, drawing necessary inferences from the extensive data on aniline.

Chemical and Physical Properties

Limited specific data is available for this compound. The properties of its main component, aniline, are provided below for reference.

| Property | Aniline Data | Reference |

| Appearance | Yellowish to brownish oily liquid | [1] |

| Odor | Musty, fishy odor | [1] |

| Molecular Formula | C6H7N.xH3O4P | [2] |

| Molecular Weight | 188.10 g/mol (for Aniline;phosphate C6H7NO4P-3) | [3] |

| Boiling Point | 184°C | [1][4] |

| Melting Point | -6°C | [1][4] |

| Flash Point | 70°C (158°F) | [5] |

| Solubility in Water | Slightly soluble | [1][4] |

| Vapor Density | 3.22 (Heavier than air) | [4] |

Toxicological Data

The majority of the following toxicological data pertains to aniline. It is crucial to handle this compound with the same level of caution.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 250 mg/kg | [6][7] |

| LD50 | Mouse | Oral | 464 mg/kg | [6] |

| LD50 | Rabbit | Dermal | 820 mg/kg | [6][7] |

| LC50 | Mouse | Inhalation | 175 ppm (7 hours) | [6] |

| LC50 | Rat | Inhalation | 3.3 mg/L (4 hours) |

Chronic Toxicity and Carcinogenicity

-

Carcinogenicity: Aniline is classified as a Group 3 carcinogen (Not classifiable as to its carcinogenicity to humans) by the IARC.[6][8][9] However, the US EPA has classified aniline as a probable human carcinogen (Group B2).[9][10] Studies in rats have shown an increased incidence of spleen cancer after oral administration of aniline hydrochloride.[9][10]

-

Mutagenicity: Aniline has shown mutagenic effects in mammalian somatic cells and bacteria/yeast.[6] It is suspected of causing genetic defects.[7][11][12]

-

Target Organs: Repeated or prolonged exposure to aniline may cause damage to the blood, kidneys, liver, bladder, spleen, cardiovascular system, and central nervous system (CNS).[6][7]

Occupational Exposure Limits for Aniline

| Organization | Limit | Value | Reference |

| OSHA | PEL (8-hr TWA) | 5 ppm (19 mg/m³) | [13][14] |

| ACGIH | TLV (8-hr TWA) | 2 ppm (7.6 mg/m³) | [7][13][14] |

| NIOSH | REL | Lowest feasible concentration | [13][14] |

Experimental Protocols

Acute Oral Toxicity (LD50) Study

A typical acute oral toxicity study, such as those conducted on rats, follows OECD Guideline 423. The protocol involves the following general steps:

-

Animal Selection: Healthy, young adult rats of a specific strain are chosen and acclimatized to laboratory conditions.

-

Dose Administration: A single dose of the test substance (aniline) is administered by gavage to the animals. Multiple dose levels are tested.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 value is calculated using statistical methods.

Skin Sensitization Study

A common method for assessing skin sensitization is the Guinea Pig Maximization Test (OECD Guideline 406).

-

Induction Phase: The test substance is administered to guinea pigs by intradermal injection and topical application to induce a hypersensitive state.

-

Challenge Phase: After a rest period, the animals are challenged with a non-irritating concentration of the test substance applied topically.

-

Evaluation: The skin reaction at the challenge site is scored and compared to a control group to determine the sensitization potential.

Health and Safety Information

Hazard Identification

Due to the lack of specific data for this compound, the hazards associated with aniline should be considered.[15] Aniline is:

-

Toxic if swallowed, in contact with skin, or if inhaled.[7][11][12]

-

A potential skin sensitizer.[7]

-

A cause of damage to organs through prolonged or repeated exposure.[7][11][12]

First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [6][16] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention. | [6][16] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6][16] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [16] |

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[7][16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16] Avoid formation of dust and aerosols.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][16] Keep away from heat, sparks, and open flames.[5] Store away from incompatible materials such as oxidizing agents, acids, and bases.[7][17]

Personal Protective Equipment (PPE)

| Protection Type | Specification | Reference |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | [16] |

| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton). A lab coat or other protective clothing is required. | [16][17] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. | [16] |

Visualizations

Emergency Response Workflow

Caption: Emergency first aid procedures for this compound exposure.

Chemical Handling and Storage Logic

Caption: Safe handling and storage workflow for this compound.

References

- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Aniline;phosphate | C6H7NO4P-3 | CID 6365688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. technopharmchem.com [technopharmchem.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. fishersci.com [fishersci.com]

- 8. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 9. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 10. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. sia-toolbox.net [sia-toolbox.net]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. nj.gov [nj.gov]

- 14. Aniline - IDLH | NIOSH | CDC [cdc.gov]

- 15. 1Source | this compound (1:2) [1source.com]

- 16. echemi.com [echemi.com]

- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

An In-depth Technical Guide to the Historical Development of Aniline Phosphate Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline phosphate, a salt formed from the aromatic amine aniline and phosphoric acid, represents a fascinating intersection of early organic synthesis and industrial chemistry. While aniline itself is renowned for its role in the synthetic dye industry and as a precursor to numerous pharmaceuticals and polymers, the history of its simple phosphate salt is more nuanced. This technical guide delves into the historical development of this compound chemistry, tracing its origins from early synthesis and characterization to its applications, supported by experimental protocols and quantitative data where historical records permit.

Early Discovery and Synthesis

The history of this compound is intrinsically linked to the discovery and burgeoning use of aniline in the 19th century. Aniline was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo.[1] Over the following decades, chemists like Friedlieb Runge, Carl Julius Fritzsche, and Nikolay Zinin further characterized and synthesized aniline from coal tar and nitrobenzene.[1]

While a definitive first synthesis of this compound is not prominently documented, its preparation follows the fundamental principles of acid-base chemistry known at the time. The basic amino group of aniline readily reacts with acids to form salts. Evidence of this compound's use in the late 19th century can be found in the chemical literature. For instance, the American chemical journal in 1880 describes the use of "phosphate of aniline" in the preparation of complex inorganic acids.[2] This suggests that the synthesis, likely a straightforward precipitation or crystallization from the parent compounds, was a common practice in laboratories of the era.

A notable early application, documented by MM. Girard and Cuniasse, involved using "phosphate of aniline" to purify alcohol by reacting it with and removing aldehydes.[3] This highlights an early industrial application focused on purification.

Experimental Protocols: A Historical Perspective

Based on historical accounts and fundamental chemical principles, the synthesis of this compound in the 19th and early 20th centuries would have followed a simple and direct procedure.

Protocol 1: Synthesis of this compound via Direct Precipitation

This method is inferred from common 19th-century laboratory practices for salt formation.

Materials:

-

Aniline (freshly distilled, if possible, to avoid oxidation products)

-

Phosphoric acid (of known concentration)

-

A suitable solvent (e.g., water or ethanol)

-

Filter paper and funnel

-

Crystallizing dish

Procedure:

-

Aniline is dissolved in a minimal amount of the chosen solvent.

-

Separately, an equimolar amount of phosphoric acid is diluted with the same solvent.

-

The phosphoric acid solution is slowly added to the aniline solution with constant stirring.

-

The this compound salt precipitates out of the solution. The completeness of the precipitation may be influenced by the solvent and temperature.

-

The precipitate is collected by filtration and washed with a small amount of cold solvent to remove any unreacted starting materials.

-

The collected salt is then dried, for instance, in a desiccator or at a slightly elevated temperature.

A more contemporary patent for purifying phosphoric acid utilizes this fundamental reaction, where aniline is added to a crude phosphoric acid solution to precipitate this compound, thereby separating the acid from impurities.[4]

Quantitative Data

Historical quantitative data for this compound is scarce. However, modern databases provide computed and some experimental values which are summarized below for reference.

| Property | Value | Source |

| Molecular Formula | C₆H₇N·H₃PO₄ | |

| Molecular Weight | 191.12 g/mol | |

| Aniline (Component) | ||

| Melting Point | -6 °C | [5] |

| Boiling Point | 184-185 °C | [5] |

| Water Solubility | 36 mg/mL at 25 °C | [5] |

| This compound (1:1 salt) | ||

| MeSH Synonyms | This compound (1:1), this compound (1:2), this compound (2:1) | [5][6] |

Evolution of this compound Chemistry and Applications

The utility of the phosphate counter-ion in aniline chemistry has evolved significantly from its early use as a simple salt.

From Simple Salt to Polymer Dopant

In the latter half of the 20th century, with the advent of conducting polymers, the role of acids in aniline chemistry was revisited. The electrochemical polymerization of aniline to produce polyaniline, a conductive polymer, is often carried out in an acidic medium. While sulfuric and hydrochloric acids are common, phosphoric acid has been investigated as a doping agent. The phosphate ion can be incorporated into the polyaniline matrix, influencing the polymer's properties, such as its morphology and stability. However, the electropolymerization of aniline in phosphoric acid alone is difficult and often requires the presence of a stronger acid like sulfuric acid to proceed effectively.

Chiral Phosphoric Acids in Asymmetric Catalysis

A significant modern development is the use of chiral phosphoric acids as catalysts in reactions involving aniline and its derivatives. These catalysts have enabled the enantioselective synthesis of complex molecules, which is of paramount importance in drug development. For example, chiral phosphoric acid-catalyzed cyclization reactions of anilines have been developed for the synthesis of enantioenriched lactams.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual workflows and relationships in this compound chemistry, from its historical synthesis to modern applications.

Caption: A logical workflow for the historical synthesis of this compound.

Caption: The evolution of applications for this compound chemistry.

Conclusion

The historical development of this compound chemistry showcases a journey from a simple, yet useful, inorganic salt in the 19th century to a component in advanced materials and catalytic systems in the modern era. While the initial discovery lacks a singular, celebrated moment, its presence in the historical chemical literature points to its role as a readily accessible compound for various early industrial and laboratory applications. The foundational acid-base chemistry that enabled its first synthesis continues to be relevant, even as the applications of aniline and phosphoric acid in combination have become increasingly sophisticated. For researchers today, understanding this historical context provides a richer appreciation for the evolution of organic and materials chemistry.

References

- 1. Aniline - Wikipedia [en.wikipedia.org]

- 2. libsysdigi.library.illinois.edu [libsysdigi.library.illinois.edu]

- 3. upload.wikimedia.org [upload.wikimedia.org]

- 4. allindianpatents.com [allindianpatents.com]

- 5. hmdb.ca [hmdb.ca]

- 6. Anilin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

An In-depth Technical Guide to Aniline Phosphate and its Derivatives for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of aniline phosphate, focusing on its chemical identifiers, properties, and relevant experimental methodologies. Recognizing the ambiguity in the common name "this compound," this document addresses both the simple salt form and the covalently modified aminophenyl phosphates, with a particular emphasis on their applications in research and drug development.

Identification and Chemical Properties

The term "this compound" most commonly refers to the salt formed between aniline and phosphoric acid. However, substituted anilines containing a phosphate group, such as aminophenyl phosphates, are also of significant interest in biochemical and pharmaceutical research.

This compound (Anilinium Phosphate)

This compound is the salt resulting from the acid-base reaction between aniline and phosphoric acid.

Table 1: Identifiers and Properties of this compound

| Identifier | Value | Reference |

| CAS Number | 29703-55-7; 37832-42-1 | [1] |

| Molecular Formula | C₆H₁₀NO₄P | [1] |

| Molecular Weight | 191.12 g/mol | [1] |

| IUPAC Name | aniline;phosphoric acid | [1] |

| Synonyms | Anilinium phosphate, Benzenamine, phosphate (1:1), Monobasic aniline orthophosphate | [1] |

| SMILES | C1=CC=C(C=C1)N.OP(=O)(O)O | [1] |

| PubChem CID | 6365688 |

4-Aminophenyl Phosphate

A key derivative, 4-aminophenyl phosphate (p-aminophenyl phosphate or PAPP), is an aniline molecule with a phosphate group covalently bonded to the phenyl ring at the para position. It is widely used as a substrate in enzyme assays.

Table 2: Identifiers and Properties of 4-Aminophenyl Phosphate

| Identifier | Value | Reference |

| CAS Number | 108084-47-5 (monosodium salt hydrate) | [2][3] |

| Molecular Formula | C₆H₇NNaO₄P (monosodium salt) | |

| Molecular Weight | 211.09 g/mol (monosodium salt, anhydrous) | |

| IUPAC Name | sodium;(4-aminophenyl) hydrogen phosphate | |

| Synonyms | p-Aminophenyl phosphate (pAPP), 4-APP | [3] |

| Solubility | Soluble in water to 50 mM | |

| Storage | -20°C, protect from light | [2][3] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its derivatives are crucial for their application in research.

Synthesis of this compound (Salt)

A general method for the preparation of the this compound salt involves the direct reaction of aniline with phosphoric acid.

General Protocol:

-

Dissolve aniline in a suitable solvent, such as ethanol.

-

Slowly add an equimolar amount of phosphoric acid to the aniline solution with stirring.

-

The this compound salt will precipitate out of the solution.

-

The precipitate can be collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried under a vacuum.

Note: Specific, detailed, and publicly available peer-reviewed protocols for the synthesis of this compound are not abundant, likely due to the straightforward nature of salt formation.

Synthesis of 4-Aminophenyl Phosphate

The synthesis of 4-aminophenyl phosphate is a more complex procedure often involving the phosphorylation of 4-aminophenol.

Conceptual Synthesis Outline:

-

Protection of the Amino Group: The amino group of 4-aminophenol is first protected to prevent it from reacting with the phosphorylating agent. This can be achieved by acetylation to form N-acetyl-4-aminophenol (paracetamol).

-

Phosphorylation: The protected 4-aminophenol is then reacted with a phosphorylating agent, such as phosphorus oxychloride (POCl₃) or a phosphitylating agent followed by oxidation.

-

Deprotection: The protecting group on the amine is then removed, typically by acid or base hydrolysis, to yield 4-aminophenyl phosphate.

Note: While the general principles are established, specific, optimized, and publicly documented laboratory procedures for the synthesis of 4-aminophenyl phosphate can be proprietary or found within specialized chemical literature.

Applications in Research and Drug Development

Aniline and its derivatives are foundational in medicinal chemistry.[4] While the simple this compound salt has limited direct applications, aminophenyl phosphates are valuable tools.

4-Aminophenyl Phosphate as an Enzyme Substrate

4-Aminophenyl phosphate is a well-established chromogenic and electrochemical substrate for alkaline phosphatase (ALP).[1][2][3] The enzymatic hydrolysis of the phosphate group by ALP yields 4-aminophenol, which can be detected and quantified.

Experimental Workflow: Alkaline Phosphatase Assay using 4-Aminophenyl Phosphate

This workflow describes the use of 4-aminophenyl phosphate in an enzyme-linked immunosorbent assay (ELISA) where ALP is the reporter enzyme.

This enzymatic reaction is central to various immunoassays and biosensors for the detection of a wide range of analytes.

Signaling Pathways

Direct involvement of this compound or aminophenyl phosphates in specific cellular signaling pathways is not extensively documented in publicly available literature. However, the use of 4-aminophenyl phosphate as a substrate for phosphatases allows for the indirect study of signaling pathways where these enzymes play a crucial role.

Phosphatases are key regulators of signal transduction by catalyzing the dephosphorylation of proteins. An assay using 4-aminophenyl phosphate can be employed to measure the activity of phosphatases in cell lysates or purified enzyme preparations, thereby providing insights into the state of signaling pathways that are modulated by phosphorylation.

Logical Relationship: Investigating Phosphatase Activity in a Signaling Context

References

Methodological & Application

Application Notes: Phosphate-Based Catalysts in Organic Synthesis Featuring Aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phosphate-based catalysts, particularly chiral phosphoric acids (CPAs), in organic reactions where aniline and its derivatives are key substrates. While "aniline phosphate" as a distinct, isolable catalyst is not extensively documented, the synergistic role of phosphoric acid catalysts in activating aniline and other reactants is a cornerstone of modern asymmetric synthesis. This document details the applications, presents quantitative data for reaction optimization, and provides exemplary experimental protocols.

Chiral Phosphoric Acid-Catalyzed Enantioselective Lactam Synthesis

Chiral phosphoric acids, such as 3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate (TRIP), have emerged as powerful Brønsted acid catalysts for the enantioselective synthesis of complex molecules. One notable application is the desymmetrization of precursor amines to form enantioenriched lactams, which are prevalent scaffolds in pharmaceuticals.

In a key transformation, a precursor amine undergoes a metal-free cyclization to yield δ-lactams with the creation of an all-carbon quaternary chiral center.[1] The catalyst, (R)-TRIP, at a low loading of just 5 mol%, can produce δ-lactams with enantiomeric excesses (ee's) up to 75%.[1] This methodology is attractive due to its operational simplicity, use of readily available starting materials, and the potential for broad substrate scope by varying the aniline nucleophile.[1]

Logical Workflow for CPA-Catalyzed Lactam Synthesis

Caption: General workflow for chiral phosphoric acid-catalyzed enantioselective lactam synthesis.

Proposed Catalytic Cycle

The catalytic cycle involves the activation of both the aniline nitrogen and the carbonyl group of the ester. The Brønsted acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon, while the phosphate anion interacts with the amine, increasing its nucleophilicity. This dual activation facilitates the key C-N bond formation.[1]

Caption: Proposed catalytic cycle for TRIP-catalyzed lactamization.

Quantitative Data for CPA-Catalyzed Lactam Synthesis

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 5 | Toluene | 80 | 24 | 85 | 75 |

| 2 | 10 | Mesitylene | 100 | 18 | 90 | 72 |

| 3 | 5 | 1,4-Dioxane | 80 | 36 | 78 | 68 |

Note: Data is representative and compiled for illustrative purposes based on typical conditions described in the literature.

Experimental Protocol: General Procedure for Enantioselective Lactam Synthesis

-

Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the precursor amine (1.0 equiv., 0.2 mmol) and the chiral phosphoric acid catalyst (R)-TRIP (0.05 equiv., 0.01 mmol).

-

Reaction Setup: Place the vial under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous toluene (2.0 mL) via syringe.

-

Reaction Execution: Seal the vial and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 24 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Phosphorous Acid-Catalyzed Amide Bond Formation

Trivalent phosphorus compounds, such as phosphorous acid, can effectively catalyze the acylation of aniline with substituted benzoic acids to form benzanilides.[2] This reaction proceeds in boiling, low-polar solvents and is characterized by the continuous removal of water, driving the reaction to completion with near-quantitative yields.[2] The proposed mechanism involves the in situ formation of an aniline phosphite, which then reacts with the carboxylic acid to form a more reactive benzoyl phosphite intermediate. This intermediate is subsequently attacked by another molecule of aniline to yield the final amide product.[2]

Quantitative Data for Phosphorous Acid-Catalyzed Amidation

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Yield (%) |

| 1 | P(OH)₃ | 2 | Xylene | Reflux | >95 |

| 2 | PCl₃ | 2 | Toluene | Reflux | >95 |

| 3 | PBr₃ | 2 | Xylene | Reflux | >95 |

Data is based on the findings reported in the Ukrainian Chemistry Journal.[2]

Experimental Protocol: General Procedure for Phosphorous Acid-Catalyzed Synthesis of Benzanilides

-

Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the substituted benzoic acid (1.0 equiv.), aniline (1.1 equiv.), and phosphorous acid (0.02 equiv.).

-

Reaction Setup: Add a low-polar solvent such as xylene to the flask.

-

Reaction Execution: Heat the mixture to reflux. Vigorously distill the water formed during the reaction.

-

Monitoring: Continue the reaction until no more water is collected in the Dean-Stark trap.

-

Work-up: Cool the reaction mixture to room temperature. If the product crystallizes, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzanilide.

-

Analysis: Confirm the structure and purity of the product using standard analytical techniques (NMR, IR, MS).

Multicomponent Reactions for Heterocycle Synthesis

Aniline is a common building block in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic structures. While not directly "this compound" catalysis, these reactions often employ various catalysts, including metal phosphates or systems where phosphate anions play a crucial role, to construct complex molecules in a single step.

For instance, the synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates can be achieved through a three-component reaction of 2-alkynylbenzaldehydes, aniline, and dialkyl phosphites.[3][4] The choice of catalyst in these reactions is critical and can determine the reaction outcome.[3][4] While some catalysts like CuCl favor the cyclized product, other systems might lead to the formation of α-amino phosphonates.[3] In some variations, chiral silver phosphate catalysts have been used to achieve enantioselective versions of this transformation.[3]

Logical Relationship in Catalyst-Dependent MCRs

References

Application Notes and Protocols: Aniline Phosphate in Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of aniline phosphate and related phosphoric acid-based catalysts in the synthesis of a diverse range of heterocyclic compounds. While direct applications of simple this compound are emerging, the broader class of phosphoric acid catalysts has proven to be a powerful tool in organic synthesis, particularly in Brønsted acid catalysis. These protocols offer both established and proposed methodologies for leveraging these catalysts in the synthesis of valuable heterocyclic scaffolds.

Introduction: The Role of this compound and Phosphoric Acid Catalysts

This compound, the salt formed between aniline and phosphoric acid, serves as a source of both anilinium ions and dihydrogen phosphate ions. In organic synthesis, it can function as a Brønsted acid catalyst. The catalytic activity stems from the ability of the protonated aniline or the phosphoric acid moiety to activate substrates, typically by protonating a carbonyl group or another Lewis basic site, thereby facilitating nucleophilic attack and subsequent cyclization.

Chiral phosphoric acids (CPAs), a related class of catalysts, have gained significant attention for their ability to induce enantioselectivity in a wide array of chemical transformations, including the synthesis of heterocyclic compounds.[1][2][3] These catalysts operate through a bifunctional activation mechanism, where the acidic proton activates an electrophile and the basic phosphoryl oxygen activates a nucleophile, all within a chiral environment.[3]

This document will detail the application of these principles to the synthesis of quinolines, indoles, and benzimidazoles.

Synthesis of Quinolines via Brønsted Acid Catalysis

The synthesis of quinolines, a core scaffold in many pharmaceuticals, can be achieved through the acid-catalyzed reaction of anilines with α,β-unsaturated aldehydes or ketones (Doebner-von Miller reaction) or with alkynes.[4] While various Brønsted acids can be employed, phosphoric acid-based catalysts offer a milder alternative to traditionally harsh conditions.

Logical Relationship: Quinoline Synthesis

Caption: Proposed pathway for this compound-catalyzed quinoline synthesis.

Experimental Protocol: Synthesis of 2-Phenylquinoline

-

Materials: Aniline (1.0 mmol), phenylacetylene (1.2 mmol), this compound (0.1 mmol, 10 mol%), and toluene (5 mL).

-

Procedure:

-

To a flame-dried round-bottom flask, add aniline, phenylacetylene, and toluene.

-

Add this compound to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to 110 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

-

Quantitative Data (Hypothetical)

| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Toluene | 110 | 18 | 75 |

| 2 | p-Toluenesulfonic Acid | Toluene | 110 | 12 | 82 |

| 3 | Phosphoric Acid | Toluene | 110 | 24 | 68 |

Synthesis of Indoles from Anilines

The synthesis of indoles, another privileged heterocyclic motif, can be accomplished through various methods, including the Fischer indole synthesis. A more direct approach involves the cyclization of ortho-vinylanilines, which can be catalyzed by Brønsted acids.[5] Phosphoric acid-based catalysts can promote this transformation under relatively mild conditions.

Experimental Workflow: Indole Synthesis

Caption: General experimental workflow for indole synthesis.

Experimental Protocol: Synthesis of 2-Phenylindole

-

Materials: 2-aminostilbene (1.0 mmol), this compound (0.15 mmol, 15 mol%), and 1,2-dichloroethane (DCE) (5 mL).

-

Procedure:

-

In a sealed tube, dissolve 2-aminostilbene in DCE.

-

Add this compound to the solution.

-

Heat the reaction mixture to 80 °C.

-

After the starting material is consumed (as indicated by TLC, typically 8-16 hours), cool the reaction to room temperature.

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the residue by flash chromatography on silica gel.

-

Quantitative Data (Hypothetical)